
N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a derivative of thioacetamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with thioacetamide moieties have been synthesized and evaluated for various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties . These compounds are characterized by the presence of a thioacetamide group attached to different aromatic systems, which may influence their biological activity.
Synthesis Analysis
The synthesis of related thioacetamide derivatives typically involves multiple steps, starting from the appropriate aromatic acids or esters, which are then converted into hydrazides and further cyclized to form the desired heterocyclic systems . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the conversion of aromatic acids into esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, and finally the target compounds . The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for PET imaging also involves specific labeling steps, such as O-[(11)C]methylation .
Molecular Structure Analysis
The molecular structure of thioacetamide derivatives is characterized by the presence of a thioacetamide moiety linked to various heterocyclic systems, such as imidazole, oxadiazole, or thiazolidine rings . These heterocycles are often substituted with different functional groups, including methoxy and chloro substituents, which can affect the electronic distribution and overall molecular conformation, potentially influencing the compound's biological activity.
Chemical Reactions Analysis
Thioacetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the thioacetamide group and the presence of other functional groups in the molecule. These reactions can include nucleophilic substitutions, cyclizations, and interactions with biological targets such as enzymes . The specific reactivity patterns would depend on the substituents and the heterocyclic framework of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thioacetamide derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure and the nature of the substituents. The presence of heteroatoms and aromatic systems can affect the compound's polarity, hydrogen bonding capacity, and overall physicochemical profile. These properties are crucial for the compound's biological activity, as they determine its interaction with biological membranes and targets .
Applications De Recherche Scientifique
Anticancer Activity
A study synthesized and evaluated the anticancer activity of derivatives related to N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide. The compounds demonstrated significant antitumor activities against various cancer cell lines, indicating potential as anticancer agents (Evren et al., 2019).
PET Tracers for Imaging
In another research, carbon-11-labeled derivatives of this compound were synthesized for potential use as PET tracers in imaging specific enzymes. These derivatives showed promise in the field of nuclear medicine and diagnostic imaging (Gao, Wang, & Zheng, 2016).
Photochromism Study
A study on the synthesis and photochromism of dimers of derivatives of this compound revealed interesting photochromic properties. These findings have implications in materials science, particularly in the development of photo-responsive materials (Bai, Han, Wang, & Meng, 2010).
Anticonvulsant Activity
Research investigating omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, related to this compound, demonstrated anticonvulsant activity. This indicates potential applications in the treatment of epilepsy and other seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial and Antioxidant Agents
A study synthesized derivatives of this compound with benzodiazepines, benzimidazole, benzothiazole, and indole moieties. These compounds exhibited potent antimicrobial and antioxidant activities, suggesting their utility in treating infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).
Antibacterial Activity
Compounds synthesized from derivatives of this compound demonstrated significant antibacterial activity. This research contributes to the development of new antibiotics to combat resistant bacterial strains (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-5-6-15(2)18(11-14)23-20(25)13-27-21-22-12-19(24(21)3)16-7-9-17(26-4)10-8-16/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIYTBOWQKXDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B3006713.png)
![Methyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B3006714.png)
![6-(3-Methoxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3006715.png)
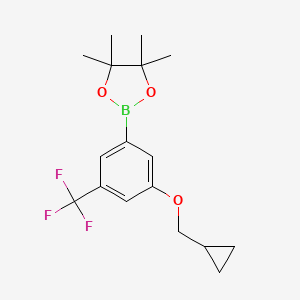

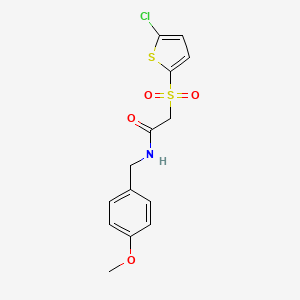
![(Z)-2-(4-chlorophenyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B3006723.png)

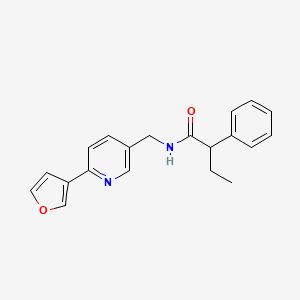
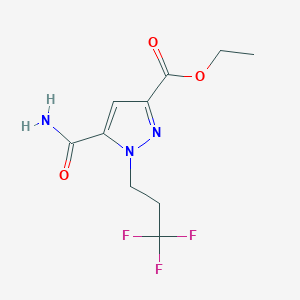
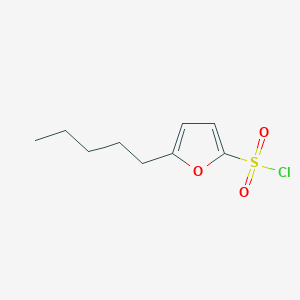
![2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B3006730.png)

